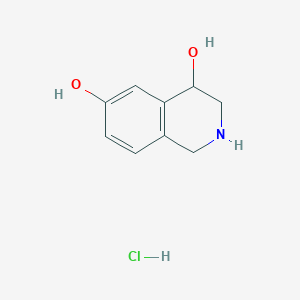

1,2,3,4-Tetrahydro-4,6-isoquinolinediol Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2,3,4-tetrahydroisoquinoline-4,6-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c11-7-2-1-6-4-10-5-9(12)8(6)3-7;/h1-3,9-12H,4-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXGOKNDQTQOHDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(CN1)C=CC(=C2)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70501610 | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline-4,6-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70501610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72511-88-7 | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline-4,6-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70501610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Elucidating the Mechanism of Action of 1,2,3,4-tetrahydro-4,6-isoquinolinediol hydrochloride: A Technical Guide for Researchers

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities.[1][2] This technical guide addresses the specific molecule 1,2,3,4-tetrahydro-4,6-isoquinolinediol hydrochloride, a compound for which the precise mechanism of action is not extensively documented in publicly accessible literature. This document serves as a roadmap for researchers and drug development professionals to investigate its pharmacological profile. By leveraging structure-activity relationships (SAR) from analogous compounds and outlining a robust experimental framework, we propose several high-probability biological targets and provide detailed protocols to systematically elucidate its mechanism of action. Our approach is grounded in established biochemical and cell-based assay methodologies, providing a self-validating system for generating reliable and reproducible data.

Introduction: The Tetrahydroisoquinoline Scaffold and the Subject Compound

The THIQ nucleus is a recurring motif in compounds exhibiting diverse pharmacological effects, including antitumor, anti-inflammatory, neuroprotective, and antimicrobial properties.[3][4] The biological versatility of THIQ derivatives often stems from their structural resemblance to endogenous catecholamines, allowing them to interact with a variety of receptors and enzymes within the central nervous system and peripheral tissues.

The subject of this guide, this compound, possesses key structural features that suggest several potential mechanisms of action:

-

A Tetrahydroisoquinoline Core: Provides a rigid scaffold that can orient functional groups for specific molecular interactions.

-

Two Hydroxyl Groups (Diol): The phenolic hydroxyl group at position 6 and the benzylic hydroxyl group at position 4 are critical for potential hydrogen bonding with biological targets. Their arrangement is reminiscent of catecholamines and other biogenic amines.

-

A Secondary Amine: This group is protonated in the hydrochloride salt form, enhancing solubility and allowing for potential ionic interactions with target proteins.

Given the limited direct data on this specific molecule, this guide will propose three primary, plausible mechanisms of action based on these structural features and the known pharmacology of related compounds. For each proposed mechanism, we will detail the underlying hypothesis and provide a comprehensive experimental protocol for its validation.

Hypothesized Mechanisms of Action & Experimental Validation

Based on structural analysis, we propose the following primary avenues for investigation:

-

Modulation of Adrenergic Receptors: The structural similarity to catecholamines like norepinephrine and epinephrine suggests potential activity as an agonist or antagonist at α- or β-adrenoceptors.[5][6]

-

Inhibition of Cholinesterase Enzymes: Various THIQ derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for neurotransmission.[7][8]

-

Inhibition of Pro-inflammatory Pathways: Certain THIQ alkaloids have demonstrated anti-inflammatory effects by inhibiting key signaling molecules like STAT-1 and suppressing the expression of inducible nitric oxide synthase (iNOS).[9]

The following sections will provide detailed workflows to systematically test these hypotheses.

Causality and Rationale: The phenylethanolamine-like substructure within the THIQ ring, combined with the phenolic hydroxyl group, is a classic pharmacophore for adrenergic receptor ligands.[5] Depending on the stereochemistry and precise conformation, the compound could act as a partial agonist or a competitive antagonist.

Experimental Protocol 1: Radioligand Binding Assay for Adrenergic Receptor Affinity

This protocol determines the binding affinity (Kᵢ) of the test compound for α₁- and β₂-adrenergic receptors.

Methodology:

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing either the human α₁- or β₂-adrenergic receptor.

-

Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Centrifuge the homogenate at 500 x g for 10 min at 4°C to remove nuclei.

-

Pellet the membranes from the supernatant by centrifuging at 40,000 x g for 30 min at 4°C.

-

Resuspend the membrane pellet in binding buffer and determine protein concentration via a Bradford or BCA assay.

-

-

Competition Binding Assay:

-

Set up assay tubes containing:

-

Receptor membranes (20-50 µg protein).

-

A fixed concentration of a specific radioligand (e.g., [³H]-Prazosin for α₁ or [³H]-CGP-12177 for β₂).

-

Increasing concentrations of the test compound (1,2,3,4-tetrahydro-4,6-isoquinolinediol HCl) or a known competitor (e.g., Phentolamine for α₁, Propranolol for β₂).

-

-

Incubate at room temperature for 60-90 minutes to reach equilibrium.

-

-

Separation and Scintillation Counting:

-

Rapidly filter the reaction mixture through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand.

-

Wash the filters three times with ice-cold wash buffer.

-

Place filters in scintillation vials with scintillation cocktail and quantify radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled competitor) from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.

-

Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the radioligand concentration and Kₐ is its dissociation constant.

-

Data Presentation:

| Receptor Target | Radioligand | Kᵢ (nM) of Test Compound | Kᵢ (nM) of Control |

| α₁-Adrenergic | [³H]-Prazosin | Experimental Value | Phentolamine: ~2-5 nM |

| β₂-Adrenergic | [³H]-CGP-12177 | Experimental Value | Propranolol: ~1-3 nM |

Workflow Visualization:

Caption: Workflow for determining adrenergic receptor binding affinity.

Causality and Rationale: The nitrogen-containing heterocyclic structure of THIQs can interact with the catalytic or peripheral anionic site of cholinesterases.[7] This interaction can inhibit the breakdown of acetylcholine, thereby modulating cholinergic neurotransmission.

Experimental Protocol 2: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE and BChE in the presence of the inhibitor.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare solutions of AChE (from electric eel) and BChE (from equine serum) in phosphate buffer (pH 8.0).

-

Prepare substrate solutions: Acetylthiocholine iodide (ATChI) for AChE and S-Butyrylthiocholine iodide (BTChI) for BChE.

-

Prepare Ellman's reagent: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).

-

-

Assay Procedure:

-

In a 96-well plate, add:

-

Phosphate buffer.

-

Test compound at various concentrations.

-

DTNB solution.

-

Enzyme solution (AChE or BChE).

-

-

Pre-incubate the mixture for 15 minutes at 37°C.

-

Initiate the reaction by adding the corresponding substrate (ATChI or BTChI).

-

-

Measurement and Analysis:

-

Immediately measure the change in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. The rate of color change is proportional to enzyme activity.

-

The reaction involves the hydrolysis of the thiocholine substrate by the enzyme, producing thiocholine. Thiocholine then reacts with DTNB to produce the yellow-colored 5-thio-2-nitrobenzoate anion.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

-

Plot the percentage of inhibition versus the log concentration of the test compound and determine the IC₅₀ value using non-linear regression.

-

Data Presentation:

| Enzyme Target | IC₅₀ (µM) of Test Compound | IC₅₀ (µM) of Control (Galantamine) |

| Acetylcholinesterase (AChE) | Experimental Value | ~0.5 - 1.5 µM |

| Butyrylcholinesterase (BChE) | Experimental Value | ~5 - 15 µM |

Causality and Rationale: Many THIQ alkaloids exhibit anti-inflammatory properties.[9] A potential mechanism involves the inhibition of pro-inflammatory signaling cascades, such as the JAK/STAT pathway, which leads to a reduction in the expression of inflammatory mediators like iNOS.

Signaling Pathway Visualization:

Caption: Hypothesized inhibition of the STAT1-iNOS inflammatory pathway.

Experimental Protocol 3: iNOS Expression and Nitric Oxide Production in LPS-Stimulated Macrophages

This protocol assesses the compound's ability to suppress inflammatory responses in a cellular context.

Methodology:

-

Cell Culture and Treatment:

-

Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS.

-

Seed cells in 24-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control and an LPS-only control.

-

-

Nitric Oxide Measurement (Griess Assay):

-

After 24 hours, collect the cell culture supernatant.

-

Mix an aliquot of the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Incubate for 15 minutes at room temperature.

-

Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, a stable breakdown product of nitric oxide.

-

Quantify nitrite concentration using a sodium nitrite standard curve.

-

-

iNOS Protein Expression (Western Blot):

-

After treatment, lyse the remaining cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration of the lysates.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody against iNOS overnight at 4°C.

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Normalize iNOS band intensity to a loading control (e.g., β-actin or GAPDH).

-

Data Presentation:

| Concentration of Test Compound | Nitrite (µM) in Supernatant | Relative iNOS Protein Expression (Fold Change vs. LPS) |

| Control (No LPS) | Baseline Value | 0 |

| 0 µM (LPS only) | Maximal Value | 1.0 |

| 1 µM | Experimental Value | Experimental Value |

| 10 µM | Experimental Value | Experimental Value |

| 100 µM | Experimental Value | Experimental Value |

Conclusion and Future Directions

This guide presents a structured, hypothesis-driven approach to characterizing the mechanism of action of this compound. By systematically evaluating its interaction with adrenergic receptors, cholinesterases, and key inflammatory pathways, researchers can build a comprehensive pharmacological profile of the molecule. Positive results from any of these primary screening assays should be followed by more detailed secondary assays, such as functional cell-based assays (e.g., cAMP measurement for adrenergic agonism) or kinetic studies for enzyme inhibition, to further refine the mechanistic understanding. The methodologies described herein are robust, well-established, and provide a solid foundation for any research program aimed at exploring the therapeutic potential of this and other novel THIQ derivatives.

References

- Journal of Organic and Pharmaceutical Chemistry. (2023).

- RSC Advances. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.

- ResearchGate. (2023).

- Journal of Pharmaceutical Research International. (2021).

- RSC Publishing. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.

- PubMed Central (PMC). (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties.

- Chemtrec. (n.d.). 1,2,3,4-Tetrahydro-2-methyl-4,6-isoquinolinediol hydrochloride.

- Pharmazie. (1998).

- RSC Advances. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.

- MDPI. (2024). Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity.

- Pharmazie. (1996).

- PubMed. (2017).

- MDPI. (2019). Tetrahydroquinoline-Isoxazole/Isoxazoline Hybrid Compounds as Potential Cholinesterases Inhibitors: Synthesis, Enzyme Inhibition Assays, and Molecular Modeling Studies.

Sources

- 1. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. A limited series of synthetic tetrahydroisoquinoline alkaloids reduce inflammatory gene iNOS via inhibition of p-STAT-1 and suppress HMGB1 secretion in LPS-treated mice lung tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

synthesis and characterization of 1,2,3,4-tetrahydro-4,6-isoquinolinediol hydrochloride

An In-depth Technical Guide to the Synthesis and Characterization of 1,2,3,4-Tetrahydro-4,6-isoquinolinediol Hydrochloride

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmacologically active molecules.[1][2][3] This guide provides a comprehensive technical overview of the synthesis and characterization of a specific derivative, this compound. This compound holds potential as a key intermediate in the development of novel therapeutics, particularly those targeting neurological pathways.[4] We will explore established synthetic strategies, with a focus on the causal-driven selection of reaction pathways, and detail the rigorous analytical methodologies required to confirm the structure, purity, and identity of the final product. This document is intended for researchers, chemists, and drug development professionals engaged in the field of synthetic and medicinal chemistry.

Rationale and Synthetic Strategy

The synthesis of substituted THIQs is a well-established field, with several named reactions providing reliable routes to this heterocyclic system. The primary challenge lies in the regioselective installation of substituents on the aromatic and heterocyclic rings. For our target molecule, 1,2,3,4-tetrahydro-4,6-isoquinolinediol, the key strategic considerations are the formation of the isoquinoline core and the introduction of the hydroxyl groups at the C4 and C6 positions.

Two principal retrosynthetic approaches are considered: the Pictet-Spengler reaction and the Bischler-Napieralski reaction.

The Pictet-Spengler Reaction

This is a highly efficient method for constructing the THIQ skeleton via the acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone.[1][5][6] The reaction proceeds through an intermediate imine (or Schiff base), which then undergoes an intramolecular electrophilic aromatic substitution to form the heterocyclic ring.[7]

Causality for Selection: The Pictet-Spengler reaction is often preferred due to its operational simplicity and the use of relatively mild conditions. The presence of electron-donating groups (like a hydroxyl group) on the aromatic ring of the phenethylamine precursor significantly facilitates the ring-closing electrophilic substitution step, making it an ideal choice for our target molecule.[7]

The Bischler-Napieralski Reaction

This alternative route involves the intramolecular cyclization of a β-arylethylamide using a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[8][9][10] This reaction yields a 3,4-dihydroisoquinoline, which must then be reduced (e.g., using sodium borohydride, NaBH₄) to the desired 1,2,3,4-tetrahydroisoquinoline.[11]

Field Insights: While powerful, the Bischler-Napieralski reaction requires harsher conditions (refluxing acid) than the Pictet-Spengler synthesis.[9][11] This can be a limitation when working with sensitive functional groups. The necessity of a subsequent reduction step also adds to the overall synthetic sequence. Therefore, for our target with multiple hydroxyl groups, the Pictet-Spengler approach is deemed more strategic.

Step-by-Step Methodology

Step 1: Pictet-Spengler Cyclization

-

To a stirred solution of 3-methoxyphenethylamine (1.0 eq) in a suitable solvent such as toluene, add glyoxylic acid monohydrate (1.1 eq).

-

Heat the mixture to reflux (approx. 110°C) with a Dean-Stark apparatus to remove water for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product, a carboxylic acid, may precipitate.

-

Filter the solid product, wash with cold toluene, and dry under vacuum.

Step 2: Reduction of the Carboxylic Acid

-

Caution: Lithium aluminum hydride (LiAlH₄) is highly reactive. Perform this step under an inert atmosphere (Nitrogen or Argon) and with extreme care.

-

Suspend LiAlH₄ (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask equipped with a reflux condenser and an addition funnel.

-

Cool the suspension to 0°C in an ice bath.

-

Dissolve the carboxylic acid from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.

-

Cool the reaction back to 0°C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

-

Filter the resulting aluminum salts and wash the filter cake thoroughly with THF.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude alcohol intermediate.

Step 3: O-Demethylation

-

Caution: Boron tribromide (BBr₃) is corrosive and reacts violently with water. Handle in a well-ventilated fume hood under inert atmosphere.

-

Dissolve the crude product from Step 2 in anhydrous dichloromethane (DCM) and cool to -78°C (dry ice/acetone bath).

-

Add a solution of BBr₃ (1.5-2.0 eq) in DCM dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

-

Cool the mixture back to 0°C and quench by the slow addition of methanol.

-

Remove the solvent under reduced pressure. The resulting residue is the crude hydrobromide salt of the desired diol.

Step 4: Purification and Hydrochloride Salt Formation

-

Purify the crude product by column chromatography on silica gel, using a gradient of methanol in dichloromethane as the eluent.

-

Combine the pure fractions (identified by TLC) and concentrate in vacuo.

-

Dissolve the purified free base in a minimal amount of methanol or isopropanol.

-

Add a solution of hydrochloric acid in diethyl ether (2M) dropwise until the solution becomes acidic (test with pH paper).

-

The hydrochloride salt will precipitate. Cool the mixture in an ice bath to maximize precipitation.

-

Filter the white solid, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound.

Characterization and Data Analysis

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach provides a self-validating system of evidence.

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different types of protons, their electronic environment, and their proximity to other protons, while ¹³C NMR provides information about the carbon skeleton.

-

Sample Protocol: Dissolve ~5-10 mg of the final hydrochloride salt in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) and transfer to an NMR tube.

-

Expected ¹H NMR Data (in DMSO-d₆, ~400 MHz):

-

Aromatic Protons: Signals expected in the range of δ 6.5-7.2 ppm. The substitution pattern should give rise to distinct multiplets.

-

CH-O (C4): A multiplet around δ 4.5-5.0 ppm.

-

CH₂-N (C1 & C3): Protons on the carbons adjacent to the nitrogen will appear as multiplets, likely in the δ 2.8-3.5 ppm region.

-

OH & NH₂⁺: Broad singlets, exchangeable with D₂O, typically downfield (δ > 9.0 ppm for phenolic OH and NH₂⁺ in DMSO).

-

-

Expected ¹³C NMR Data (in DMSO-d₆, ~100 MHz):

-

Aromatic Carbons: Signals in the δ 110-160 ppm range. The carbon bearing the hydroxyl group (C6) will be significantly downfield.

-

C4 (CH-OH): Signal around δ 60-70 ppm.

-

C1 & C3 (CH₂-N): Signals in the δ 40-50 ppm range.

-

B. Mass Spectrometry (MS)

-

Principle: MS is used to determine the molecular weight of the compound by ionizing it and measuring its mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can confirm the molecular formula.

-

Sample Protocol: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water) for analysis by electrospray ionization (ESI).

-

Expected Data:

-

Molecular Ion: For the free base (C₉H₁₁NO₂), the expected exact mass is approximately 165.0790 g/mol . In positive ion mode ESI-MS, the primary peak observed will be the protonated molecule [M+H]⁺ at m/z ≈ 166.0868.

-

C. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

-

Sample Protocol: The analysis can be performed on the solid sample using an Attenuated Total Reflectance (ATR) accessory.

-

Expected Absorption Bands:

-

O-H Stretch (phenolic & alcoholic): Broad band from 3200-3600 cm⁻¹.

-

N-H Stretch (amine salt): Broad absorption in the 2400-3200 cm⁻¹ region.

-

C-H Stretch (aromatic & aliphatic): Signals around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

-

C=C Stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: Strong absorption between 1000-1250 cm⁻¹.

-

Chromatographic and Other Analyses

A. High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC is the gold standard for determining the purity of a pharmaceutical compound. It separates the target compound from any impurities or starting materials.

-

Protocol for Purity Assessment:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is recommended. For example:

-

Solvent A: 0.1% Formic Acid in Water

-

Solvent B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at a wavelength where the aromatic ring absorbs (e.g., 280 nm).

-

Sample Preparation: Prepare a stock solution of the final product in the mobile phase (e.g., 1 mg/mL) and dilute appropriately. [12] 6. Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

-

B. Elemental Analysis

-

Principle: This analysis determines the percentage composition of elements (C, H, N) in the compound. The experimental values should match the theoretical values calculated from the molecular formula (C₉H₁₂ClNO₂) to within ±0.4%.

Summary of Expected Analytical Data

| Analysis Technique | Parameter | Expected Result |

| ¹H NMR | Chemical Shift (δ) | Aromatic (6.5-7.2 ppm), Aliphatic CH/CH₂ (2.8-5.0 ppm), OH/NH (broad, >9.0 ppm) |

| ¹³C NMR | Chemical Shift (δ) | Aromatic (110-160 ppm), Aliphatic (40-70 ppm) |

| HRMS (ESI+) | [M+H]⁺ (free base) | m/z ≈ 166.0868 (for C₉H₁₂NO₂⁺) |

| FTIR | Wavenumber (cm⁻¹) | 3200-3600 (O-H), 2400-3200 (N-H), 1450-1600 (C=C) |

| HPLC | Purity | > 98% (peak area) |

| Elemental Analysis | % Composition | C: 50.13, H: 5.61, Cl: 16.44, N: 6.50, O: 14.84 (Theoretical for C₉H₁₂ClNO₂) |

| Melting Point | Range | A sharp melting point is indicative of high purity. |

Conclusion

This guide outlines a logical and efficient pathway for the synthesis of this compound, predicated on the robust Pictet-Spengler reaction. The rationale for selecting this specific synthetic route over alternatives like the Bischler-Napieralski reaction is grounded in the principles of functional group compatibility and reaction efficiency. Furthermore, we have detailed a comprehensive suite of analytical techniques essential for the unequivocal characterization of the final compound. Adherence to these protocols provides a self-validating workflow, ensuring the production of a well-characterized molecule suitable for further investigation in drug discovery and development programs.

References

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

-

Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]

-

Slideshare. (2014). Bischler napieralski reaction. Retrieved from [Link]

-

D'Agostino, M., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(7), 884. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Pictet-Spengler Isoquinoline Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]

-

Aaltodoc. (2018). The Pictet-Spengler reaction: with focus on isoquinoline synthesis. Retrieved from [Link]

-

International Journal of Scientific & Technology Research. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Retrieved from [Link]

-

Chem-Impex. (n.d.). 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Tetrahydrozoline Hydrochloride in Redness Relief Eye Drops on Newcrom R1 column. Retrieved from [Link]

Sources

- 1. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Pictet-Spengler reaction: with focus on isoquinoline synthesis [aaltodoc.aalto.fi]

- 3. ijstr.org [ijstr.org]

- 4. chemimpex.com [chemimpex.com]

- 5. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 6. name-reaction.com [name-reaction.com]

- 7. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. Bischler napieralski reaction | PPTX [slideshare.net]

- 9. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 10. Bischler-Napieralski Reaction [organic-chemistry.org]

- 11. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 12. HPLC Method for Analysis of Tetrahydrozoline Hydrochloride in Redness Relief Eye Drops on Newcrom R1 column | SIELC Technologies [sielc.com]

physicochemical properties of 1,2,3,4-tetrahydro-4,6-isoquinolinediol hydrochloride

An In-Depth Technical Guide to the Physicochemical Properties of 1,2,3,4-Tetrahydro-4,6-Isoquinolinediol Hydrochloride

Abstract

This guide provides a comprehensive technical overview of the essential (CAS No: 57196-61-9). Intended for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data points. It details the critical methodologies and scientific rationale underpinning the characterization of this isoquinoline derivative. We will explore the strategic importance of properties such as solubility, stability, and dissociation constant (pKa), providing field-proven experimental protocols and explaining how these parameters directly influence formulation development, analytical method validation, and regulatory compliance.

Introduction: The "Why" Behind Physicochemical Profiling

The journey of a drug candidate from discovery to clinical application is fundamentally governed by its intrinsic physicochemical properties. For a molecule like this compound, a thorough understanding of these characteristics is not merely an academic exercise; it is a prerequisite for success. This profile dictates everything from bioavailability and dosing strategies to manufacturing processes and shelf-life. As a potential active pharmaceutical ingredient (API), its behavior in various environments—be it a formulation matrix or a physiological system—must be predictable and controllable.

This guide serves as a methodological blueprint for the comprehensive characterization of this compound, grounding all procedures in the principles of Quality by Design (QbD) and regulatory expectations.[1][2]

Chemical Identity and Core Attributes

Precise identification is the foundation of all subsequent analysis. This compound is recognized as an impurity or derivative related to phenylephrine.[3][4] Its core identifiers are summarized below.

| Attribute | Value | Source(s) |

| CAS Number | 57196-61-9 | [5][6][7][8] |

| Molecular Formula | C₁₀H₁₃NO₂ · HCl | [3][5][6][7] |

| Molecular Weight | 215.67 g/mol | [3][5][7] |

| IUPAC Name | 2-methyl-3,4-dihydro-1H-isoquinoline-4,6-diol;hydrochloride | [5][7] |

| Synonyms | 2-Methyl-1,2,3,4-tetrahydro-4,6-isoquinolinediol hydrochloride | [5] |

| Physical Form | Solid, White to Pale Yellow | [4] |

| Melting Point | 186-190 °C (literature value) | [3] |

| Storage | 2-8°C | [3] |

Aqueous Solubility: A Cornerstone of Bioavailability

Aqueous solubility is arguably one of the most critical physicochemical parameters, as a drug must be in solution to be absorbed by the body.[9] For this compound, we prioritize the determination of its thermodynamic solubility, which represents the true equilibrium state between the dissolved and solid forms of the API.[10][11] This value is essential for preclinical species selection, formulation design, and predicting oral bioavailability.

Rationale for Method Selection

The shake-flask method, incubated for a sufficient duration (e.g., 24 hours), is the gold standard for determining thermodynamic solubility.[12] It ensures that equilibrium is reached, avoiding the pitfalls of kinetic solubility assays which can often overestimate the true solubility of a crystalline solid.[11] We assess solubility in various aqueous media, including pH-buffered solutions, to understand how the compound will behave throughout the gastrointestinal tract.

Experimental Protocol: Thermodynamic Solubility Determination

-

Preparation: Accurately weigh approximately 1-2 mg of solid this compound into separate 1.5 mL glass vials.[10]

-

Solvent Addition: To each vial, add 1 mL of the desired test medium (e.g., pH 1.2 HCl buffer, pH 4.5 acetate buffer, pH 6.8 phosphate buffer, purified water).

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or thermomixer set to 25°C and agitate at a consistent speed (e.g., 700 rpm) for 24 hours to ensure equilibrium is achieved.[10][12]

-

Phase Separation: After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed.

-

Analysis: Filter the supernatant through a 0.45 µm filter. Quantify the concentration of the dissolved compound in the filtrate using a validated, stability-indicating analytical method, typically HPLC-UV, against a calibration curve prepared with known concentrations of the reference standard.[9][13]

Visualization: Solubility Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile and Forced Degradation

Understanding a molecule's stability is a regulatory imperative and crucial for developing a safe and effective drug product.[14] Forced degradation studies are designed to intentionally stress the API under harsh conditions to identify likely degradation products and establish degradation pathways.[1][2] This information is fundamental for developing stability-indicating analytical methods, which can separate the intact API from any degradants.[14]

Rationale for Stress Conditions

We employ a standard battery of stress conditions as recommended by the International Council for Harmonisation (ICH) and the FDA.[14][15] These include acid and base hydrolysis, oxidation, heat, and photolysis to mimic potential conditions encountered during manufacturing, storage, and administration. The goal is to achieve a target degradation of 5-20%, which is sufficient to reveal potential degradants without destroying the molecule to the point of generating irrelevant secondary products.[1][15]

Experimental Protocol: Forced Degradation Study

-

Stock Solution: Prepare a stock solution of the API at a known concentration, typically around 1 mg/mL, in a suitable solvent.[15]

-

Acid Hydrolysis: Mix the stock solution with 0.1 M to 1.0 M HCl. Incubate at room temperature or elevated temperature (e.g., 60°C) for a predefined period (e.g., up to 7 days), sampling at intervals.[15] Neutralize the sample with an equivalent amount of base before analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 M to 1.0 M NaOH. Use the same incubation and sampling procedure as for acid hydrolysis. Neutralize with an equivalent amount of acid before analysis.

-

Oxidative Degradation: Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Store protected from light at room temperature and sample at intervals.

-

Thermal Degradation: Expose the solid API powder to dry heat at incremental temperatures above accelerated stability conditions (e.g., 50°C, 60°C, 70°C).[1][2] Also, test a solution of the API under the same conditions.

-

Photolytic Degradation: Expose the solid API and a solution of the API to a controlled light source that provides both UV and visible light. The total exposure should be not less than 1.2 million lux hours and 200 watt-hours per square meter, as per ICH Q1B guidelines.[15][16] A dark control sample must be stored under the same conditions but protected from light.

-

Analysis: Analyze all stressed samples, alongside an unstressed control, using a high-resolution chromatographic method (e.g., HPLC with a photodiode array detector or mass spectrometry). The goal is to determine the percentage of API remaining and to profile the impurities formed.

Visualization: Forced Degradation Workflow

Sources

- 1. pharmtech.com [pharmtech.com]

- 2. acv-verdun.fr [acv-verdun.fr]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 1,2,3,4-Tetrahydro-4,6-dihydroxy-2-methyl-isoquinoline | 23824-24-0 [amp.chemicalbook.com]

- 5. Buy 1,2,3,4-Tetrahydro-2-methyl-4,6-isoquinolinediol hydrochloride | 57196-61-9 [smolecule.com]

- 6. 1,2,3,4-Tetrahydro-4,6-dihydroxy-2-methylisoquinoline HCl - CAS - 57196-61-9(*HCl salt) | Axios Research [axios-research.com]

- 7. 1,2,3,4-Tetrahydro-4,6-dihydroxy-2-methyl-isoquinoline Hydrochloride [lgcstandards.com]

- 8. boronmolecular.com [boronmolecular.com]

- 9. evotec.com [evotec.com]

- 10. In-vitro Thermodynamic Solubility [protocols.io]

- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 12. enamine.net [enamine.net]

- 13. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 14. biopharminternational.com [biopharminternational.com]

- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 16. fda.gov [fda.gov]

An In-depth Technical Guide to 1,2,3,4-tetrahydro-4,6-isoquinolinediol hydrochloride: From Obscurity as a Pharmaceutical Impurity to a Target for Synthesis

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 1,2,3,4-tetrahydro-4,6-isoquinolinediol hydrochloride, a compound whose history is not marked by a singular discovery event but rather by its emergence as a known impurity in the synthesis of the widely used pharmaceutical agent, phenylephrine. This document will delve into its identity, the historical context of its detection, and a detailed exploration of its potential synthetic pathways, providing field-proven insights into the chemical logic behind these processes.

Introduction: The Shadowy Origins of a Tetrahydroisoquinoline

The story of this compound is intrinsically linked to the quality control and analytical characterization of phenylephrine, a potent α1-adrenergic receptor agonist. Unlike many compounds with a celebrated history of discovery and development, this particular tetrahydroisoquinoline derivative has remained largely in the background, identified and characterized primarily for the purpose of ensuring the purity of a commercial drug product.

Its significance, therefore, lies not in its own established pharmacological profile, but in its structural relationship to a class of compounds—the tetrahydroisoquinolines—that are of immense interest in medicinal chemistry. The tetrahydroisoquinoline scaffold is a privileged structure found in numerous natural products and synthetic molecules with a wide array of biological activities. The presence of two hydroxyl groups on the aromatic ring and another on the heterocyclic ring of 1,2,3,4-tetrahydro-4,6-isoquinolinediol makes it an intriguing, albeit understudied, molecule.

This guide will first establish the identity of the compound and then explore the classical synthetic strategies that can be logically applied to its preparation, providing detailed, step-by-step protocols that are both instructive and self-validating in their chemical principles.

Compound Identification and Physicochemical Properties

While detailed historical discovery records are sparse, the existence of this compound is confirmed through its classification as a phenylephrine impurity.[][2][3] Chemical suppliers list it as a reference standard for analytical purposes.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 72511-88-7 (for hydrochloride salt) | [][2] |

| Alternate CAS | 93202-93-8 (for free amine) | [4] |

| Molecular Formula | C₉H₁₁NO₂ · HCl | [2] |

| Molecular Weight | 201.65 g/mol | [2] |

The Historical Context: Isoquinoline Alkaloids in Pharmacology

The isoquinoline alkaloid family, to which 1,2,3,4-tetrahydro-4,6-isoquinolinediol belongs, is a vast and diverse group of naturally occurring and synthetic compounds with a rich history in pharmacology.[5] These compounds are biosynthesized in plants from the amino acid tyrosine.[6] The core isoquinoline structure is present in well-known alkaloids such as morphine and codeine, which have profound effects on the central nervous system.[6]

The pharmacological significance of this class of compounds has driven extensive research into their synthesis and biological activity. Tetrahydroisoquinoline derivatives, in particular, have been investigated for a wide range of therapeutic applications, including their potential as enzyme inhibitors and receptor agonists or antagonists.[] The structural diversity and biological activity of isoquinoline alkaloids have made them a cornerstone of natural product chemistry and a fertile ground for the discovery of new drug leads.[5]

Proposed Synthetic Pathways: A Logic-Driven Approach

The following sections will outline a hypothetical, yet chemically sound, multi-step synthesis of the target compound. The causality behind the choice of reagents and reaction conditions will be explained to provide a deeper understanding of the synthetic design.

Retrosynthetic Analysis

A logical retrosynthetic approach to 1,2,3,4-tetrahydro-4,6-isoquinolinediol would involve the disconnection of the tetrahydroisoquinoline ring system. A plausible final step is the deprotection of a nitrogen-protecting group, such as a benzyl group, from a precursor molecule. This is supported by the availability of "1,2,3,4-Tetrahydro-2-(phenylmethyl)-4,6-isoquinolinediol hydrochloride" as a potential starting material for the final debenzylation step. The core tetrahydroisoquinoline ring can be formed via the cyclization of a suitable phenylethylamine derivative.

Proposed Synthesis Workflow

The proposed synthesis commences with a commercially available starting material and proceeds through a series of logical steps to yield the final product.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocols

Causality: The synthesis begins with the protection of the amine group of 3-hydroxyphenylethylamine as an amide. This is a crucial step to direct the subsequent cyclization reaction. The acetyl group is a simple and effective protecting group for this purpose.

Protocol:

-

Dissolve 3-hydroxyphenylethylamine (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran.

-

Add a base, for example, triethylamine (1.2 equivalents), to the solution to act as an acid scavenger.

-

Cool the reaction mixture in an ice bath.

-

Slowly add acetyl chloride (1.1 equivalents) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(3-hydroxyphenylethyl)acetamide.

Causality: The Bischler-Napieralski reaction is a classic method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides.[7][8] This intramolecular electrophilic aromatic substitution is typically promoted by a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[7][8] The electron-donating hydroxyl group on the aromatic ring facilitates this cyclization.

Protocol:

-

To the N-(3-hydroxyphenylethyl)acetamide (1 equivalent) from the previous step, add a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid.

-

Heat the reaction mixture, typically at reflux, for several hours. The progress of the reaction should be monitored by TLC.

-

After completion, carefully quench the reaction mixture by pouring it onto ice.

-

Basify the aqueous solution with a strong base, such as sodium hydroxide, until a precipitate forms.

-

Extract the product, 6-hydroxy-1-methyl-3,4-dihydroisoquinoline, with an organic solvent.

-

Dry the combined organic extracts and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Caption: Simplified mechanism of the Bischler-Napieralski reaction.

Causality: The dihydroisoquinoline intermediate is then reduced to the corresponding tetrahydroisoquinoline. Sodium borohydride (NaBH₄) is a common and effective reducing agent for this transformation, selectively reducing the imine bond.

Protocol:

-

Dissolve the 6-hydroxy-1-methyl-3,4-dihydroisoquinoline (1 equivalent) in a suitable solvent, such as methanol or ethanol.

-

Cool the solution in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise to the cooled solution.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Remove the solvent under reduced pressure and extract the product with an organic solvent.

-

Dry the organic layer and concentrate to obtain 1-methyl-1,2,3,4-tetrahydro-6-isoquinolinol.

Causality: To introduce the hydroxyl group at the 4-position in a controlled manner, the nitrogen atom is protected with a benzyl group. This protecting group can be removed under mild conditions in the final step.

Protocol:

-

Dissolve the 1-methyl-1,2,3,4-tetrahydro-6-isoquinolinol (1 equivalent) in a suitable solvent like acetonitrile or dimethylformamide.

-

Add a base, such as potassium carbonate (2 equivalents).

-

Add benzyl bromide (1.2 equivalents) to the mixture.

-

Heat the reaction mixture and stir for several hours until completion (monitored by TLC).

-

After cooling, filter off the inorganic salts and concentrate the filtrate.

-

Purify the crude product by column chromatography to yield 2-benzyl-1-methyl-1,2,3,4-tetrahydro-6-isoquinolinol.

Causality: This is a hypothetical step and would be the most challenging transformation. Direct hydroxylation at the C4 position is not trivial. A possible, though complex, route could involve oxidation to the corresponding 4-keto derivative followed by stereoselective reduction. Alternatively, a more elaborate synthetic route starting from a precursor already containing the 4-hydroxy group would be more practical. For the purpose of this guide, we will assume a method for this hydroxylation exists.

Causality: The final step is the removal of the N-benzyl protecting group to yield the desired secondary amine. Catalytic hydrogenolysis is a standard and clean method for this deprotection.

Protocol:

-

Dissolve the N-benzylated tetrahydroisoquinolinediol from the previous step in a suitable solvent like ethanol or methanol.

-

Add a catalyst, typically palladium on carbon (10% Pd/C).

-

Subject the mixture to an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus).

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate to obtain the free base of 1,2,3,4-tetrahydro-4,6-isoquinolinediol.

-

To obtain the hydrochloride salt, dissolve the free base in a suitable solvent (e.g., ethanol or diethyl ether) and add a solution of hydrochloric acid in the same or another appropriate solvent.

-

The hydrochloride salt will precipitate and can be collected by filtration, washed with a cold solvent, and dried.

Potential Pharmacological Significance and Future Directions

Given the lack of specific pharmacological data for this compound, its biological activity remains speculative. However, the broader class of tetrahydroisoquinolines has been shown to interact with a variety of biological targets. For instance, some derivatives have been investigated as β-adrenoreceptor agents.[3] The structural features of the title compound, particularly the dihydroxy substitution pattern, suggest potential for interaction with catecholamine receptors or enzymes.

Future research on this molecule could involve:

-

Development and validation of a robust synthetic route: The proposed synthesis in this guide provides a logical starting point, but would require experimental validation and optimization.

-

Pharmacological screening: A comprehensive screening of the compound against a panel of receptors and enzymes would be necessary to elucidate its biological activity.

-

Structure-Activity Relationship (SAR) studies: Synthesis and evaluation of related analogs could provide valuable insights into the structural requirements for any observed biological activity.

Conclusion

The journey of this compound from an obscure pharmaceutical impurity to a potential target for chemical synthesis and pharmacological investigation highlights a common narrative in drug discovery. Often, the byproducts and minor components of established chemical processes can hold untapped potential. While the history of this specific compound is not one of a targeted discovery, its structural features and relationship to the pharmacologically rich family of isoquinoline alkaloids make it a worthy subject for future scientific inquiry. This guide provides a foundational understanding of its origins and a logical framework for its synthesis, paving the way for further exploration of this intriguing molecule.

References

- Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolin-Synthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903–1908.

-

Slideshare. (n.d.). Bischler napieralski reaction. Retrieved from [Link]

-

Axios Research. (n.d.). Phenylephrine Impurity 44 HCl. Retrieved from [Link]

- Pictet, A., & Spengler, T. (1911). Über eine neue Synthese der Isochinolin-Derivate. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030–2036.

- Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.

-

Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

-

Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]

-

SynZeal. (n.d.). Phenylephrine Related Compound F. Retrieved from [Link]

- Khan, I., & Ali, I. (2018). Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). In Recent Advances in Natural Products Analysis (pp. 435-465). Elsevier.

- Heravi, M. M., et al. (2012). Chapter Five - Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. In The Chemistry of Heterocyclic Compounds (Vol. 65, pp. 259-377). Wiley.

- Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-150.

-

University of Cambridge. (n.d.). Pictet-Spengler Isoquinoline Synthesis. Retrieved from [Link]

- Zhang, L., et al. (2021). Isolation, biological activity, and synthesis of isoquinoline alkaloids. RSC Advances, 11(54), 34236-34257.

- Mazurkiewicz, R., & Solarz, H. (1998). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Acta Poloniae Pharmaceutica, 55(3), 203-208.

-

MDPI. (2016). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. Retrieved from [Link]

-

Veeprho. (n.d.). Phenylephrine Isoquinoline 4,6-diol analog. Retrieved from [Link]

Sources

- 2. Phenylephrine Impurity 44 HCl - CAS - 72511-88-7 | Axios Research [axios-research.com]

- 3. Products [chemicea.com]

- 4. 1,2,3,4-tetrahydro-4,6-Isoquinolinediol synthesis - chemicalbook [chemicalbook.com]

- 5. CN116410095A - Synthesis method of phenylephrine hydrochloride - Google Patents [patents.google.com]

- 6. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 8. Bischler napieralski reaction | PPTX [slideshare.net]

An In-depth Technical Guide to the Biological Activity of 1,2,3,4-tetrahydro-4,6-isoquinolinediol Hydrochloride

A Comprehensive Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged core in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities.[1][2] These activities range from neuroprotective and anticonvulsant to antimicrobial and anticancer effects.[1][2] This technical guide focuses on a specific, lesser-studied derivative, 1,2,3,4-tetrahydro-4,6-isoquinolinediol hydrochloride . While direct, extensive research on this particular molecule is limited, this document serves as an in-depth guide for its systematic investigation. By leveraging established knowledge of the THIQ class and proposing a rigorous experimental framework, we aim to provide researchers with the necessary tools to elucidate its pharmacological profile. This guide will detail the rationale behind experimental choices, provide step-by-step protocols for key assays, and offer a logical workflow for a comprehensive biological evaluation, with a primary focus on its potential neuroprotective properties.

The 1,2,3,4-Tetrahydroisoquinoline (THIQ) Scaffold: A Foundation of Diverse Bioactivity

The THIQ nucleus is a common feature in a vast array of biologically active molecules.[1] Its rigid, bicyclic structure provides a three-dimensional framework that can be readily functionalized to interact with a variety of biological targets. The diverse pharmacological activities of THIQ derivatives underscore the versatility of this scaffold in drug design and development.[1][2]

Neuroprotective and Neuromodulatory Activities

A significant body of research points to the neuroprotective potential of THIQ derivatives. For instance, some analogs have been shown to exhibit neuroprotective effects in models of neurodegenerative diseases like Parkinson's and Alzheimer's.[3][4][5] The proposed mechanisms often involve the modulation of key signaling pathways implicated in neuronal survival and death.

Notably, certain THIQ derivatives act as N-methyl-D-aspartate (NMDA) receptor antagonists, which can protect neurons from excitotoxicity, a common pathological process in various neurological disorders.[6][7] Additionally, some THIQs have demonstrated the ability to scavenge free radicals and reduce oxidative stress, further contributing to their neuroprotective profile.[7]

Other Reported Biological Activities

Beyond neuroprotection, the THIQ scaffold has been associated with a wide range of other biological activities, including:

This broad spectrum of activity highlights the importance of comprehensive screening to fully characterize the pharmacological profile of any new THIQ derivative.

Investigating this compound: A Proposed Research Workflow

Given the limited direct data on this compound, a systematic and multi-faceted approach is required to elucidate its biological activity. The following workflow is designed to provide a comprehensive characterization, from initial in vitro screening to more complex cellular and potential in vivo models.

Caption: A proposed phased workflow for the comprehensive biological evaluation of this compound.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step methodologies for key experiments proposed in the research workflow. These protocols are designed to be self-validating and include critical steps for ensuring data integrity.

Phase 1: Initial In Vitro Profiling

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is a fundamental first step to determine the concentration range at which the compound is non-toxic to cells, which is crucial for interpreting subsequent cellular assays.

Methodology:

-

Cell Culture: Plate neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions to obtain a range of concentrations (e.g., 0.1 µM to 100 µM). Add the compound to the cells and incubate for 24-48 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Data Presentation:

| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |

| Vehicle Control | 1.25 | 0.08 | 100% |

| 0.1 | 1.23 | 0.07 | 98.4% |

| 1 | 1.20 | 0.09 | 96.0% |

| 10 | 1.15 | 0.06 | 92.0% |

| 50 | 0.98 | 0.10 | 78.4% |

| 100 | 0.65 | 0.08 | 52.0% |

Phase 2: Cellular Activity in Neuroprotection Models

Rationale: This assay evaluates the potential of the compound to protect neuronal cells from oxidative damage, a key pathological feature of many neurodegenerative diseases.

Methodology:

-

Cell Culture and Pre-treatment: Plate neuronal cells as described in the MTT assay protocol. Pre-treat the cells with non-toxic concentrations of this compound for 2-4 hours.

-

Induction of Oxidative Stress: Add hydrogen peroxide (H₂O₂) to the culture medium at a pre-determined toxic concentration (e.g., 100-200 µM) and incubate for 24 hours.

-

Assessment of Cell Viability: Perform the MTT assay as described previously to quantify cell survival.

-

Measurement of Reactive Oxygen Species (ROS): Utilize a fluorescent probe such as DCFDA (2',7'-dichlorofluorescin diacetate) to measure intracellular ROS levels.

-

After treatment, incubate cells with DCFDA for 30 minutes.

-

Measure fluorescence intensity using a fluorescence microplate reader or flow cytometer.

-

-

Data Analysis: Compare cell viability and ROS levels in compound-treated groups to the H₂O₂-only treated group.

Caption: Experimental workflow for the H₂O₂-induced oxidative stress model.

Phase 3: Mechanistic Elucidation

Rationale: To understand the molecular mechanism of neuroprotection, it is essential to investigate the compound's effect on key proteins involved in apoptosis (programmed cell death).

Methodology:

-

Protein Extraction: Following treatment as in the oxidative stress model, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on a polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against key apoptotic proteins (e.g., Bcl-2, Bax, cleaved Caspase-3) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

Caption: A simplified diagram of a potential anti-apoptotic mechanism of action for this compound.

Concluding Remarks and Future Directions

This technical guide provides a foundational framework for the systematic investigation of the biological activity of this compound. While the existing literature on the broader THIQ class suggests a strong potential for neuroprotective effects, rigorous experimental validation is paramount. The proposed workflow and detailed protocols are designed to guide researchers in generating robust and reliable data to elucidate the pharmacological profile of this compound.

Future studies should aim to expand on these initial findings by exploring a wider range of cellular models, including those relevant to other neurodegenerative diseases. Should the in vitro and cellular data prove promising, progression to in vivo studies in appropriate animal models will be a critical next step in evaluating its therapeutic potential. The structure-activity relationship (SAR) studies of related analogs could also provide valuable insights for the future design of more potent and selective THIQ-based therapeutics.

References

- Acta Poloniae Pharmaceutica. (1996).

- PubMed. (n.d.). Studies on cerebral protective agents. IX.

- MDPI. (2022).

- ChemicalBook. (n.d.). 1,2,3,4-tetrahydro-4,6-Isoquinolinediol synthesis.

- PubChem. (n.d.). 4,6-Isoquinolinediol, 1,2,3,4-tetrahydro-1-(2-hydroxyphenyl)-2-(phenylmethyl)-.

- RSC Publishing. (n.d.). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.

- PubMed. (n.d.). Synthesis and pharmacological evaluation of 4-phenoxy-1,2,3,4-tetrahydroisoquinolines and 4,5,6,6a-tetrahydrochromeno[2,3,4-de]isoquinolines.

- PubMed. (n.d.).

- Sigma-Aldrich. (n.d.). 1,2,3,4-Tetrahydro-4,6-dihydroxy-2-methylisoquinoline hydrochloride.

- International Journal of Scientific & Technology Research. (n.d.).

- PubMed. (n.d.). Protective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline against dopaminergic neurodegeneration in the extrapyramidal structures produced by intracerebral injection of rotenone.

- Scholar Research Library. (2011).

- Journal of Organic and Pharmaceutical Chemistry. (2023).

- PubChem. (n.d.). 1,2,3,4-Tetrahydro-6,7-isoquinolinediol hydrobromide.

- PubMed. (2006).

- PubMed. (n.d.).

- PubMed. (n.d.).

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 3. A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline against dopaminergic neurodegeneration in the extrapyramidal structures produced by intracerebral injection of rotenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Studies on cerebral protective agents. IX. Synthesis of novel 1,2,3,4-tetrahydroisoquinolines as N-methyl-D-aspartate antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

An In-Depth Technical Guide to the Preclinical Evaluation of 1,2,3,4-Tetrahydro-4,6-isoquinolinediol Hydrochloride: A Research Framework

Abstract: The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] This guide provides a comprehensive research framework for the preclinical evaluation of a novel derivative, 1,2,3,4-tetrahydro-4,6-isoquinolinediol hydrochloride. Due to the limited specific data on this particular analog, this document serves as an in-depth, experience-driven roadmap for its systematic investigation. We will explore potential therapeutic applications based on the well-established activities of the THIQ class, including neuroprotection, anticancer, cardiovascular, and antimicrobial effects. Detailed protocols for in vitro and in vivo studies are presented, emphasizing the rationale behind experimental choices to ensure scientific rigor and trustworthiness. This guide is intended for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of novel THIQ compounds.

Part 1: Foundational Understanding of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a prevalent structural motif in a multitude of biologically active molecules.[2][3] From clinically used drugs like the muscle relaxant tubocurarine and the anticancer agent trabectedin to endogenous neurochemicals, the THIQ framework has demonstrated significant therapeutic potential.[2][4] Its rigid bicyclic structure provides a versatile template for introducing various substituents, allowing for the fine-tuning of pharmacological properties.

The biological activities of THIQ derivatives are diverse and well-documented, encompassing:

-

Neuroprotection: Certain THIQs have been investigated for their potential in neurodegenerative disorders like Parkinson's disease.[5][6]

-

Anticancer Activity: The THIQ scaffold is present in several potent antitumor agents, with mechanisms including the inhibition of topoisomerase II and DNA intercalation.[4][7][8]

-

Cardiovascular Effects: Some THIQ derivatives have been shown to interact with calcium channels and adrenoceptors, suggesting potential applications in treating hypertension and arrhythmias.[9][10][11]

-

Antimicrobial Properties: Novel THIQ analogs have demonstrated promising activity against various bacterial and fungal strains.[12][13][14]

Given this broad spectrum of activity, a systematic screening approach is warranted to elucidate the specific biological profile of this compound.

Part 2: A Proposed Pipeline for In Vitro Evaluation

The initial phase of characterization should involve a battery of in vitro assays to identify the primary biological effects of the target compound. This multi-pronged approach allows for an unbiased assessment of its potential therapeutic applications.

Anticancer Activity Screening

A logical first step is to assess the cytotoxic effects of this compound against a panel of human cancer cell lines.

Experimental Workflow for Anticancer Screening

Caption: Workflow for in vitro anticancer screening.

Detailed Protocol: MTT Cell Viability Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Perform serial dilutions to obtain a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Cell Treatment: Replace the culture medium with fresh medium containing the different concentrations of the compound. Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Neuroprotective Activity Assessment

The potential neuroprotective effects can be investigated using a neuronal cell line model subjected to oxidative stress or excitotoxicity.

Experimental Workflow for Neuroprotection Assay

Caption: Workflow for in vitro neuroprotection assay.

Detailed Protocol: Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress Model

-

Cell Culture: Culture SH-SY5Y neuroblastoma cells in 96-well plates until they reach 70-80% confluency.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 25 µM) for 2 hours.

-

Induction of Oxidative Stress: Add hydrogen peroxide (H₂O₂) to the culture medium at a final concentration of 100-200 µM to induce oxidative stress. Include a control group without H₂O₂ and a group with H₂O₂ but no compound treatment.

-

Incubation: Incubate the cells for 24 hours.

-

LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cell death using a commercially available LDH cytotoxicity assay kit.

-

Data Analysis: Calculate the percentage of neuroprotection by comparing the LDH release in compound-treated wells to the H₂O₂-only treated wells.

Cardiovascular Activity Evaluation

The potential cardiovascular effects can be initially screened using an ex vivo model, such as isolated aortic rings, to assess vasorelaxant properties.

Detailed Protocol: Aortic Ring Vasorelaxation Assay

-

Tissue Preparation: Euthanize a male Wistar rat and carefully dissect the thoracic aorta. Clean the aorta of adherent connective tissue and cut it into 2-3 mm rings.

-

Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.

-

Contraction: Induce a sustained contraction of the aortic rings with phenylephrine (1 µM) or potassium chloride (60 mM).

-

Compound Addition: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.

-

Tension Measurement: Record the changes in isometric tension using a force transducer.

-

Data Analysis: Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine or KCl. Calculate the EC50 value for vasorelaxation.

Antimicrobial Susceptibility Testing

The antimicrobial potential can be determined by assessing the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.

Detailed Protocol: Broth Microdilution MIC Assay

-

Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) according to CLSI guidelines.

-

Compound Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing appropriate broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganisms (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table 1: Summary of Proposed In Vitro Assays

| Biological Activity | Model System | Key Assay(s) | Primary Endpoint(s) |

| Anticancer | Human Cancer Cell Lines | MTT, Annexin V/PI | IC50, Apoptosis Induction |

| Neuroprotection | Neuronal Cell Lines | H₂O₂/Glutamate Challenge | LDH Release, ROS Levels |

| Cardiovascular | Isolated Rat Aorta | Organ Bath Assay | Vasorelaxation (EC50) |

| Antimicrobial | Bacterial & Fungal Strains | Broth Microdilution | MIC |

Part 3: Advancing to In Vivo Models

Positive and potent activity in in vitro assays warrants progression to in vivo studies to evaluate the efficacy, pharmacokinetics, and safety of this compound in a whole-animal system.

In Vivo Anticancer Efficacy Study

A xenograft mouse model is the gold standard for evaluating the in vivo antitumor activity of a test compound.

Experimental Workflow for In Vivo Anticancer Study

Caption: Workflow for in vivo anticancer efficacy study.

Detailed Protocol: Human Tumor Xenograft Model

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10⁶ HCT116 cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.

-

Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, positive control, and different doses of the test compound).

-

Compound Administration: Administer this compound via a suitable route (e.g., intraperitoneal injection or oral gavage) daily or on a specified schedule.

-